Butyl 3-(p-nitrobenzoyl)-dithiocarbazate

Description

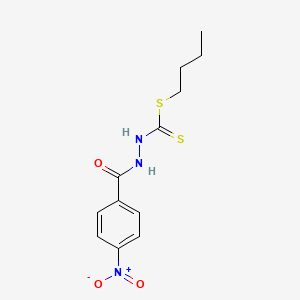

Butyl 3-(p-nitrobenzoyl)-dithiocarbazate belongs to the dithiocarbazate family, characterized by an NNCSS backbone that enables multidentate ligand behavior . This compound features a butyl ester group and a p-nitrobenzoyl substituent, which influence its electronic, steric, and coordination properties. The nitro group is strongly electron-withdrawing, altering the ligand's electron density distribution, while the butyl chain introduces steric bulk. Such modifications are critical in determining its biological activity, solubility, and structural interactions compared to other dithiocarbazate derivatives .

Properties

CAS No. |

100933-86-6 |

|---|---|

Molecular Formula |

C12H15N3O3S2 |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

butyl N-[(4-nitrobenzoyl)amino]carbamodithioate |

InChI |

InChI=1S/C12H15N3O3S2/c1-2-3-8-20-12(19)14-13-11(16)9-4-6-10(7-5-9)15(17)18/h4-7H,2-3,8H2,1H3,(H,13,16)(H,14,19) |

InChI Key |

MBNOIYYREXXCRG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC(=S)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Impact on Inhibition Potency

Structural and Crystallographic Features

Crystal packing in dithiocarbazates is stabilized by hydrogen bonding and π-π interactions:

Table 2: Key Crystallographic Parameters

Coordination Chemistry and Metal Complexation

Dithiocarbazates form stable complexes with transition metals, with substituents dictating coordination geometry:

- S-Methyl derivatives typically act as bidentate (N,S) ligands .

- Bulkier substituents (e.g., benzyl) can enforce distorted octahedral geometries in tin(IV) complexes .

- The p-nitrobenzoyl group may enhance electron withdrawal, stabilizing metal-ligand bonds, while the butyl chain could limit coordination flexibility. This contrasts with smaller substituents like methyl, which allow tighter metal binding .

Table 3: Coordination Behavior

Electronic and Spectroscopic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.